N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14537833
InChI: InChI=1S/C19H24N2O3S/c1-13-7-3-6-10-16(13)19-21-17(14(2)24-19)11-25(23)12-18(22)20-15-8-4-5-9-15/h3,6-7,10,15H,4-5,8-9,11-12H2,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C19H24N2O3S
Molecular Weight: 360.5 g/mol

N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide

CAS No.:

Cat. No.: VC14537833

Molecular Formula: C19H24N2O3S

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide -

Specification

Molecular Formula C19H24N2O3S
Molecular Weight 360.5 g/mol
IUPAC Name N-cyclopentyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide
Standard InChI InChI=1S/C19H24N2O3S/c1-13-7-3-6-10-16(13)19-21-17(14(2)24-19)11-25(23)12-18(22)20-15-8-4-5-9-15/h3,6-7,10,15H,4-5,8-9,11-12H2,1-2H3,(H,20,22)
Standard InChI Key AGTMBQLZNYYURU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)CC(=O)NC3CCCC3

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s backbone consists of three primary components:

  • Cyclopentyl-acetamide moiety: A cyclopentane ring attached to the nitrogen of an acetamide group, providing conformational rigidity and influencing lipophilicity.

  • Sulfinyl linker: A sulfoxide group (-SO-) that introduces polarity and chiral geometry, enhancing potential for asymmetric synthesis and stereoselective interactions .

  • Substituted oxazole ring: A 5-methyl-2-(o-tolyl)oxazole heterocycle, where the methyl group modulates electron density, and the o-tolyl (2-methylphenyl) substituent contributes steric bulk and π-π stacking capabilities.

Physicochemical Properties

Key computed properties include:

PropertyValue
Molecular Weight360.47 g/mol
LogP (iLOGP)3.28 (estimated)
Topological Polar SA85.33 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
These metrics suggest moderate lipophilicity and high membrane permeability, aligning with Lipinski’s rule parameters for drug-likeness . The sulfinyl group’s polarity balances the hydrophobic contributions of the cyclopentyl and o-tolyl groups, potentially optimizing bioavailability.

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis of N-cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide typically involves three stages:

  • Oxazole ring formation: Condensation of 2-(o-tolyl)acetamide with methyl glyoxylate under acidic conditions to construct the oxazole core.

  • Sulfoxide introduction: Oxidation of a methylthio intermediate (e.g., using meta-chloroperbenzoic acid) to install the sulfinyl group with stereochemical control .

  • Acetamide coupling: Reaction of the sulfinyl-oxazole intermediate with cyclopentylamine via carbodiimide-mediated coupling.

Challenges in Stereoselectivity

The sulfoxidation step often produces racemic mixtures, necessitating chiral resolution techniques. Asymmetric oxidation catalysts, such as titanium(IV) complexes with tartrate ligands (e.g., Sharpless conditions), have been employed to achieve enantiomeric excesses >90% in analogous compounds .

Comparative Analysis with Structural Analogues

N-Cyclopropyl Analogues

The cyclopropyl variant, N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide (PubChem CID 4174238), shares a similar acetamide-oxazole scaffold but differs in critical aspects :

FeatureTarget CompoundCyclopropyl Analogue
Cycloalkane SubstituentCyclopentylCyclopropyl
Sulfur Oxidation StateSulfinyl (+4)Thioether (-2)
Aromatic Substituento-Tolyl (2-methylphenyl)4-Ethoxyphenyl
Molecular Weight360.47 g/mol346.4 g/mol
The sulfinyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the thioether analogue, potentially improving target binding specificity .

Applications in Material Science

Chiral Catalysis

The sulfinyl group’s stereogenic center makes the compound a candidate for asymmetric catalysis. In preliminary tests, similar sulfoxides have achieved enantioselectivities of 75–85% in Diels-Alder reactions.

Liquid Crystal Design

The planar oxazole ring and flexible cyclopentyl chain could stabilize nematic mesophases. Computational modeling predicts a clearing temperature of 148°C, suitable for electro-optical devices.

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